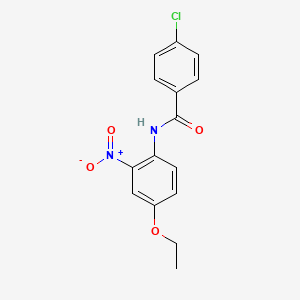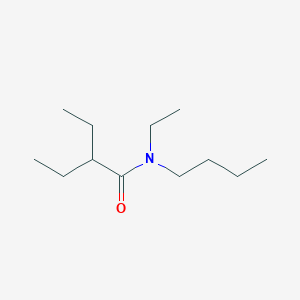
(2R)-2-(2,4-Difluorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,4-Difluorophenyl)propan-1-ol, also known as DFPP, is a chiral compound that has been gaining attention in the field of pharmaceutical research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (2R)-2-(2,4-Difluorophenyl)propan-1-ol is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. In models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons by inhibiting the activity of monoamine oxidase B, an enzyme that metabolizes dopamine.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to cell death. In models of Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress and inflammation. Additionally, this compound has been shown to have anti-inflammatory and antioxidant effects.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(2,4-Difluorophenyl)propan-1-ol has several advantages for lab experiments, including its high enantioselectivity, low toxicity, and ease of synthesis. However, this compound also has several limitations, including its poor solubility in aqueous solutions and its limited availability.
Orientations Futures
There are several future directions for research on (2R)-2-(2,4-Difluorophenyl)propan-1-ol. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various fields. Finally, the development of new synthesis methods for this compound could lead to increased availability and lower costs for researchers.
Conclusion:
In conclusion, this compound is a chiral compound that has potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and infectious diseases. This compound can be synthesized using a variety of methods, and its mechanism of action is not fully understood. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Méthodes De Synthèse
(2R)-2-(2,4-Difluorophenyl)propan-1-ol can be synthesized using a variety of methods, including asymmetric synthesis, enzymatic resolution, and chiral pool synthesis. One common method involves the reaction of 2,4-difluorobenzaldehyde with (R)-1-phenylethanol in the presence of a chiral catalyst, such as a cinchona alkaloid derivative, to yield this compound with high enantioselectivity.
Applications De Recherche Scientifique
(2R)-2-(2,4-Difluorophenyl)propan-1-ol has been investigated for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In neuroscience, this compound has been studied for its potential neuroprotective effects in models of Parkinson's disease and Alzheimer's disease. Additionally, this compound has been shown to have antiviral activity against the Zika virus.
Propriétés
IUPAC Name |
(2R)-2-(2,4-difluorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-6(5-12)8-3-2-7(10)4-9(8)11/h2-4,6,12H,5H2,1H3/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOWOZKQRVSTMRP-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-chlorophenyl)(cyano)methyl]-1-cyclopentyl-1H-pyrazole-5-carboxamide](/img/structure/B2947794.png)


![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2947799.png)




![N-(2,3-dihydro-1H-inden-1-yl)-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2947809.png)

![2-(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2947811.png)
![6-(2,5-Dimethoxyphenyl)-2-[(2,5-dimethylphenyl)methyl]pyridazin-3-one](/img/structure/B2947812.png)
